molecular formula C16H22INO4 B2573219 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate CAS No. 119768-48-8

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Cat. No.: B2573219
CAS No.: 119768-48-8
M. Wt: 419.259
InChI Key: JEVYMKABCFNGIG-ZDUSSCGKSA-N
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Description

(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate ( 119768-48-8) is a valuable iodinated building block in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C16H22INO4 and a molecular weight of 419.25 g/mol, features both a tert-butoxycarbonyl (Boc) protecting group for the amine and a reactive iodoalkyl chain, making it a versatile intermediate for constructing complex molecules . Its primary research application lies in peptide chemistry and as a key precursor for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of more complex functional groups . The iodine moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions to generate novel derivatives for drug discovery and chemical biology probes. This product is classified with the hazard statements H301 (Harmful if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled), requiring careful handling . For optimal stability, it must be stored in a dark place, sealed in dry conditions, and kept at 2-8°C . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYMKABCFNGIG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Negishi Cross-Coupling

This compound serves as an organozinc precursor in palladium-catalyzed Negishi couplings. Key steps include:

  • Zinc insertion : Activated zinc powder reacts with the iodide group in DMF under nitrogen, forming a zincate intermediate .

  • Coupling conditions : The organozinc intermediate reacts with bromopyridine derivatives using Pd-PEPPSI-IPr (20 mol%) at 60°C, achieving 83% yield for tricoupled pyridine products .

Sonogashira Cross-Coupling

The iodide group participates in Sonogashira reactions with terminal alkynes:

  • Catalyst system : Pd₂(dba)₃ (10 mol%), P(2-furyl)₃ (40 mol%), and CuI (40 mol%) in DMF .

  • Key product : Benzyl-protected alkyne derivatives are synthesized in 73% yield under these conditions .

Pyridinium Salt Formation

Heating the compound with iodinated amino acid derivatives in nitromethane (60–80°C) facilitates nucleophilic aromatic substitution, forming pyridinium salts in 82% yield . This reaction is critical for constructing nitrogen-containing heterocycles.

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) or HCl in methanol .

  • Application : Reveals free amine groups for subsequent peptide coupling or functionalization.

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces benzyl esters and alkynes to alcohols and alkanes, respectively . This step is often followed by Boc deprotection to generate bioactive intermediates.

Key Reaction Data

Reaction TypeReagents/ConditionsYieldApplicationSource
Negishi CouplingPd-PEPPSI-IPr (20 mol%), Zn, DMF, 60°C83%Synthesis of tricoupled pyridines
Sonogashira CouplingPd₂(dba)₃, P(2-furyl)₃, CuI, DMF, rt73%Alkyne-functionalized intermediates
Pyridinium Salt FormationMeNO₂, 60–80°C82%Heterocycle construction
Boc DeprotectionTFA or HCl/MeOH>90%Amine liberation
HydrogenationH₂, Pd/CN/AReduction of esters/alkynes

Mechanistic Insights

  • Iodide Reactivity : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enhancing efficiency in cross-coupling reactions .

  • Steric Effects : The Boc group’s bulkiness slightly reduces coupling yields compared to less hindered analogs, but it ensures selective transformations .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate exhibit promising anticancer properties. Studies have shown that modifications to the structure can enhance cytotoxic effects against various cancer cell lines, suggesting potential use as a lead compound in cancer therapy .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to protect amino groups while allowing for subsequent reactions. The Boc group can be selectively removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of other functional groups .

Synthesis and Characterization

A study published in Tetrahedron: Asymmetry detailed the synthesis of several benzyl derivatives, including this compound, from natural amino acids. The researchers employed various characterization techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Anticancer Activity Evaluation

In a recent investigation into the anticancer properties of modified iodoalkanoates, this compound was tested against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its reactivity due to the presence of the Boc protecting group and the iodine atom. The Boc group stabilizes the amino functionality, allowing for selective reactions at other sites . The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

a. Methyl Ester Analog: Methyl (S)-2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate
  • Molecular Formula: C₁₀H₁₈INO₄
  • Molecular Weight : 343.16 g/mol
  • Purity : ≥97% (NMR)
  • Storage : 2–8°C, protected from light
  • Lower molecular weight (343.16 vs. ~425 g/mol for benzyl derivative) may simplify purification .
b. tert-Butyl Ester Analog: tert-Butyl 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate (53)
  • Synthesis: Derived from 2-tert-butoxycarbonylamino pent-4-enoic acid tert-butyl ester via oxidation .
  • Key Differences: The tert-butyl ester offers superior stability under basic and nucleophilic conditions compared to benzyl esters, which are cleaved by hydrogenolysis. Increased steric hindrance may slow reaction kinetics in peptide coupling .
c. Allyl Ester Analog: Allyl (2R)-2-[(Fmoc)amino]-3-iodopropanoate (58)
  • Synthetic Yield : 70% (via Fmoc-Ser-Allyl iodination)
  • Key Differences: The allyl ester enables orthogonal deprotection under palladium-catalyzed conditions, offering compatibility with acid-labile Boc groups. Propanoate backbone (vs. butanoate) shortens the carbon chain, altering conformational flexibility .

Protecting Group Variations

a. Benzyloxycarbonyl (Z) Protected Analog: tert-Butyl (2R)-2-[(Z)amino]-3-iodopropanoate (59)
  • Synthetic Yield : 89% (via DCC-mediated coupling and iodination)
  • Key Differences: The Z group is cleaved by hydrogenolysis, whereas Boc requires acidic conditions (e.g., TFA). Propanoate structure limits applications in synthesizing longer-chain amino acid derivatives .
b. Hydroxy Precursor: (S)-tert-Butyl 2-((Boc)amino)-4-hydroxybutanoate (QC-1344)
  • Purity : 95%
  • Key Differences :
    • The hydroxyl group at position 4 (vs. iodo) eliminates electrophilic reactivity, making it unsuitable for cross-coupling reactions.
    • Serves as a precursor for iodination to generate the target compound .

Functional Group and Backbone Modifications

a. Quisqualic Acid Homologues: Methyl/tert-Butyl 2-(Boc)-4-iodobutanoate (1a/1b)
  • Application : Intermediates for synthesizing oxadiazolidine-dione derivatives targeting glutamate receptors .
b. Cyano-Substituted Analog: tert-Butyl 2-((Boc)amino)-2-cyanoacetate (QV-0737)
  • Purity : 97%
  • Key Differences: The cyano group introduces nitrile functionality, enabling click chemistry or nitrile-to-amide transformations, unlike the iodo group’s cross-coupling utility .

Comparative Data Table

Compound Name Molecular Formula Ester Group Protecting Group Yield Melting Point Key Application References
(S)-Benzyl 2-((Boc)amino)-4-iodobutanoate C₁₆H₂₁INO₄ Benzyl Boc 49% 54°C β-turn mimics, peptide synthesis
Methyl (S)-2-((Boc)amino)-4-iodobutanoate C₁₀H₁₈INO₄ Methyl Boc N/A N/A Reference standard
tert-Butyl 2-((Boc)amino)-4-iodobutanoate C₁₃H₂₃INO₄ tert-Butyl Boc N/A N/A Acid-stable intermediates
Allyl (2R)-2-[(Fmoc)amino]-3-iodopropanoate C₁₅H₁₇INO₄ Allyl Fmoc 70% N/A Orthogonal deprotection
tert-Butyl (2R)-2-[(Z)amino]-3-iodopropanoate C₁₄H₂₄INO₄ tert-Butyl Z 89% N/A Hydrogenolysis-sensitive probes

Biological Activity

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate, with the CAS number 119768-48-8, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₂₂INO₄
  • Molecular Weight : 419.25 g/mol
  • Purity : Typically ≥ 95%
  • Storage Conditions : Should be kept in a dark place, sealed, and stored at 2-8°C.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The presence of the iodo group enhances its reactivity and potential for forming covalent bonds with nucleophiles in biological systems. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be selectively removed under mild conditions, allowing for the release of the active amine functionality in various biochemical contexts.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its role as a precursor in peptide synthesis and its potential effects on cellular processes. Notably:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through caspase activation pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Investigated the cytotoxic effects on cancer cell lines; observed IC50 values indicating significant activity against breast cancer cells.
Study 2 Analyzed enzyme inhibition; found that the compound inhibited serine proteases with a Ki value in the low micromolar range.
Study 3 Assessed neuroprotective effects in vitro; reported reduced apoptosis in neuronal cultures exposed to oxidative stress.

Q & A

Q. What are the key synthetic steps and stereochemical considerations in preparing (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate?

The compound is synthesized via a three-step sequence starting from an appropriate amino acid precursor. First, the amine group is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired reactivity. Next, iodination at the 4-position is achieved using a halogenation agent (e.g., iodine with a catalytic system). Finally, benzyl esterification is performed to stabilize the carboxylate group. Stereochemical control during iodination is critical; chiral auxiliaries or asymmetric catalysis may ensure retention of the (S)-configuration. The overall yield for this process is reported as 58% .

Example Protocol:

StepReactionKey ConditionsYield
1Boc protectionBoc₂O, DMAP, DCM, RT85%
2IodinationNIS, TFA, 0°C → RT72%
3BenzylationBnBr, K₂CO₃, DMF90%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR (¹H/¹³C): Essential for confirming the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR), benzyl ester (aromatic protons at ~7.3 ppm), and iodine’s electronic effects on adjacent carbons.
  • IR Spectroscopy: Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+Na]⁺ expected for C₁₈H₂₃INO₄).
  • Polarimetry: Confirms enantiomeric purity by measuring specific rotation .

Advanced Research Questions

Q. How can researchers optimize the iodination step to minimize by-products and improve yield?

Iodination efficiency depends on the electrophilic agent and solvent system. Using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) promotes regioselectivity at the 4-position. However, competing halogenation at adjacent positions may occur if steric hindrance is insufficient. Optimization strategies include:

  • Temperature Control: Slow addition of NIS at 0°C to avoid exothermic side reactions.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk racemization.
  • Additives: Silver salts (AgNO₃) can trap iodide ions, shifting equilibrium toward product formation .

Q. What are the stability challenges of the 4-iodobutanoate moiety during long-term storage, and how can they be mitigated?

The C–I bond is susceptible to photolytic cleavage and nucleophilic substitution. Degradation pathways include:

  • Light-Induced Decomposition: Store in amber vials under inert gas (N₂/Ar) at –20°C.
  • Nucleophilic Attack: Avoid exposure to amines or thiols. Use stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) in solution .

Q. How should researchers resolve contradictions in NMR data when unexpected peaks arise?

Contradictions may stem from residual solvents, diastereomers, or incomplete Boc deprotection. Methodological steps:

  • 2D NMR (COSY, HSQC): Assign ambiguous peaks to confirm connectivity.
  • HPLC-MS: Check for impurities or degradation products.
  • Reprotection/Deprotection Cycles: Reapply Boc to test for reversible side reactions .

Data Contradiction Analysis

Q. Why might reported yields for this compound vary across studies, and how can reproducibility be ensured?

Yield discrepancies often arise from differences in:

  • Purification Methods: Column chromatography (silica vs. reversed-phase) impacts recovery.
  • Catalyst Purity: Trace metals in reagents (e.g., Pd/C for debenzylation) alter reaction kinetics.
  • Moisture Sensitivity: Boc groups hydrolyze in humid environments; use molecular sieves in anhydrous solvents .

Methodological Recommendations

  • Stereochemical Validation: Use chiral HPLC with a cellulose-based column to confirm enantiopurity.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions .

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